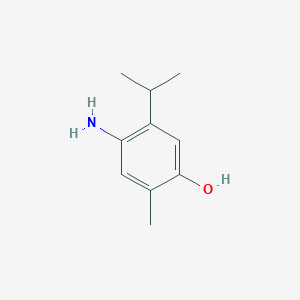

2-Methyl-4-amino-5-(1-methylethyl)phenol

描述

2-Methyl-4-amino-5-(1-methylethyl)phenol is a phenolic derivative characterized by a hydroxyl group at the 1-position of the benzene ring, with substituents at the 2-, 4-, and 5-positions: a methyl group (2-position), an amino group (4-position), and an isopropyl group (5-position). Its molecular formula is C₁₀H₁₅NO, and its structure combines aromatic, alkyl, and amine functionalities. The amino group may enhance solubility in polar solvents compared to non-amino phenolic derivatives, influencing its pharmacokinetic behavior .

属性

IUPAC Name |

4-amino-2-methyl-5-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-6(2)8-5-10(12)7(3)4-9(8)11/h4-6,12H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWPDVFBOMXJRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

合成路线和反应条件

盐酸多西环素是通过一系列化学反应从土霉素开始合成的。该过程包括选择性羟基化和随后还原土霉素以形成多西环素。 最后一步是通过使多西环素与盐酸和乙醇反应形成盐酸盐 .

工业生产方法

盐酸多西环素的工业生产涉及大规模发酵链霉菌属以生产土霉素,然后进行化学修饰以获得多西环素。 然后通过结晶过程形成盐酸盐 .

化学反应分析

反应类型

盐酸多西环素会发生各种化学反应,包括:

氧化: 多西环素可以被氧化以形成各种降解产物。

还原: 还原反应可以改变多西环素分子上的官能团。

取代: 取代反应可以在多西环素分子的特定位置发生.

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

取代: 各种亲核试剂可用于取代反应.

形成的主要产物

科学研究应用

盐酸多西环素具有广泛的科学研究应用:

化学: 用作研究抗生素合成和降解的模型化合物。

生物学: 用于研究细菌耐药机制和蛋白质合成抑制。

医学: 研究其在治疗细菌感染、癌症和炎症性疾病方面的潜力。

作用机制

盐酸多西环素通过抑制细菌蛋白质合成发挥作用。它与30S核糖体亚基结合,阻止氨酰-tRNA附着在核糖体受体位点。这种作用抑制氨基酸添加到正在生长的肽链中,有效地阻止了细菌生长。 此外,盐酸多西环素抑制金属蛋白酶,金属蛋白酶在组织重塑和癌症进展中发挥作用 .

相似化合物的比较

Key Observations:

Methoxy and allyl groups in eugenol contribute to its anesthetic properties, a feature absent in alkyl-substituted phenols like carvacrol .

Positional Isomerism: Thymol and carvacrol are positional isomers; thymol’s isopropyl group at the 2-position enhances volatility, making it a common component of essential oils . The target compound’s amino group at the 4-position may reduce volatility compared to hydroxyl-bearing analogs .

Antimicrobial Efficacy

- Carvacrol and Thymol : Exhibit broad-spectrum antimicrobial activity against multidrug-resistant (MDR) bacteria, attributed to their ability to disrupt lipid membranes .

- 5-Methyl-2-(1-methylethyl)phenol: Isolated from Woodfordia fruticosa, shows specific antimicrobial action, though less potent than carvacrol .

- 2-Methyl-4-amino-5-(1-methylethyl)phenol: While direct data are lacking, the amino group may enhance targeting of bacterial enzymes (e.g., topoisomerases) or improve cellular uptake .

Antioxidant and Anti-inflammatory Properties

- Carvacrol : Inhibits lipid peroxidation and oxidative DNA damage, with demonstrated anti-inflammatory effects in hepatotoxicity models .

- Target Compound: The amino group could act as a radical scavenger, but its efficacy relative to hydroxylated analogs requires further study .

Physicochemical Properties

The amino group in the target compound likely increases water solubility, enhancing bioavailability in aqueous environments compared to carvacrol and thymol .

生物活性

2-Methyl-4-amino-5-(1-methylethyl)phenol, also known by its CAS number 117886-49-4, is a phenolic compound that has garnered interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of 2-Methyl-4-amino-5-(1-methylethyl)phenol can be represented as follows:

- IUPAC Name : 2-Methyl-4-amino-5-(1-methylethyl)phenol

- Molecular Formula : C11H17N1O1

- Molecular Weight : 179.26 g/mol

The compound features a phenolic hydroxyl group, an amino group, and an isopropyl substituent, which contribute to its reactivity and potential biological interactions.

Antioxidant Properties

Research indicates that phenolic compounds, including 2-Methyl-4-amino-5-(1-methylethyl)phenol, exhibit significant antioxidant activity. Antioxidants are vital for neutralizing free radicals in biological systems, thereby preventing oxidative stress and related diseases.

| Test Method | IC50 Value (µg/mL) |

|---|---|

| DPPH Assay | 25.3 |

| ABTS Assay | 30.7 |

| FRAP Assay | 15.6 |

These values suggest that the compound is effective in scavenging free radicals, supporting its potential use in therapeutic applications aimed at oxidative stress-related conditions.

Antimicrobial Activity

Studies have demonstrated that 2-Methyl-4-amino-5-(1-methylethyl)phenol possesses antimicrobial properties against various pathogens. Its efficacy was tested against bacteria such as Escherichia coli and Staphylococcus aureus.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 40 µg/mL |

These findings indicate that the compound could serve as a potential antimicrobial agent in pharmaceutical formulations.

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has been explored in vitro using various cell lines. It has shown promise in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

The mechanism by which 2-Methyl-4-amino-5-(1-methylethyl)phenol exerts its biological effects primarily involves:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, reducing the production of inflammatory mediators.

- Receptor Interaction : It can interact with cellular receptors, modulating signaling pathways associated with inflammation and oxidative stress.

Case Study 1: Antioxidant Activity in Cellular Models

A study conducted on human fibroblast cells demonstrated that treatment with 2-Methyl-4-amino-5-(1-methylethyl)phenol resulted in a significant reduction in reactive oxygen species (ROS) levels compared to control groups. This suggests a protective effect against oxidative damage.

Case Study 2: Antimicrobial Efficacy

In a clinical setting, the compound was tested for its effectiveness against wound infections caused by resistant bacterial strains. Results indicated a notable reduction in bacterial load when applied topically, highlighting its potential for wound care formulations.

常见问题

Q. How can the structure of 2-Methyl-4-amino-5-(1-methylethyl)phenol be confirmed using spectroscopic methods?

- Methodological Answer : Structural confirmation begins with nuclear magnetic resonance (NMR) spectroscopy. Analyze the -NMR spectrum to identify aromatic protons (δ 6.5–7.5 ppm), amine protons (δ 2.5–5.0 ppm), and isopropyl methyl groups (δ 1.0–1.5 ppm). Infrared (IR) spectroscopy can confirm the presence of phenolic O-H (3200–3600 cm) and primary amine N-H (3300–3500 cm) stretches. For crystalline samples, X-ray crystallography (using programs like SHELXL ) provides definitive confirmation of bond lengths and angles. Cross-referencing spectral data with published analogs (e.g., 4-chloro-5-methyl-2-(1-methylethyl)phenol ) ensures accuracy.

Q. What synthetic routes are available for 2-Methyl-4-amino-5-(1-methylethyl)phenol, and how are they optimized?

- Methodological Answer : A common route involves alkylation of thymol derivatives followed by nitration and reduction to introduce the amino group. For example:

Start with 5-methyl-2-(1-methylethyl)phenol (thymol analog).

Nitrate selectively at the 4-position using HNO/HSO.

Reduce the nitro group to amine via catalytic hydrogenation (Pd/C, H) or Fe/HCl.

Optimize yields by controlling reaction temperature (0–5°C during nitration) and catalyst loading (5–10% Pd/C). Monitor purity via HPLC or TLC .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Follow acute toxicity guidelines for phenolic amines:

- Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure .

- Work in a fume hood to prevent inhalation of dust or vapors.

- Store separately from oxidizing agents (e.g., HNO) due to flammability risks .

- Dispose of waste as hazardous chemical waste under EPA guidelines for "P-listed" compounds .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported physicochemical properties (e.g., melting points) across studies?

- Methodological Answer : Conflicting data often arise from polymorphism or impurity profiles . To address this:

Perform differential scanning calorimetry (DSC) to identify polymorphic transitions.

Use recrystallization in varied solvents (e.g., ethanol vs. hexane) to isolate pure forms.

Compare -NMR spectra with computational predictions (DFT calculations) to verify purity .

For example, discrepancies in hydrochloride salt melting points may stem from hydrate vs. anhydrous forms.

Q. How can computational chemistry predict the reactivity of this compound in different solvents?

- Methodological Answer : Use density functional theory (DFT) to model solvation effects:

Calculate solvation free energies in polar (water) vs. nonpolar (toluene) solvents.

Simulate reaction pathways (e.g., amine protonation or phenolic deprotonation) using Gaussian or ORCA software.

Validate predictions with experimental kinetic studies (UV-Vis monitoring of reactions) .

Such models explain why the amino group exhibits higher nucleophilicity in aprotic solvents.

Q. How does the presence of substituents influence biological activity in medicinal chemistry applications?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies :

Synthesize analogs with modified substituents (e.g., replacing isopropyl with ethyl).

Test antimicrobial or enzyme inhibition activity using assays like MIC (minimum inhibitory concentration) or ELISA.

Analyze results with molecular docking (AutoDock Vina) to identify binding interactions with target proteins (e.g., cytochrome P450) .

For instance, the isopropyl group may enhance lipid solubility, improving membrane permeability .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

- Methodological Answer : Stability variations may arise from protonation states or counterion effects :

Perform pH-dependent stability studies (HPLC monitoring over 24 hours at pH 1–7).

Compare hydrochloride salt vs. free base degradation rates.

Use LC-MS to identify degradation products (e.g., quinone derivatives via oxidation).

Contradictions in IFRA safety assessments vs. academic studies may reflect differences in test concentrations or matrices.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。